

# 2,3-Dibromobutanal CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dibromobutanal

Cat. No.: B3061101

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## An In-depth Technical Guide to 2,3-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dibromobutanal**, a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines established information with theoretical and analogous data from structurally related molecules to offer a predictive and practical resource for researchers.

## Chemical and Physical Properties

**2,3-Dibromobutanal** is a saturated aldehyde containing two bromine atoms on adjacent carbons. Its chemical properties are largely dictated by the electrophilic nature of the aldehyde functional group and the presence of two leaving groups (bromide ions) in a vicinal arrangement.

Table 1: Physicochemical Properties of **2,3-Dibromobutanal**

Property	Value	Source
CAS Number	50553-14-5	[PubChem]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Br <sub>2</sub> O	[PubChem]
Molecular Weight	229.90 g/mol	[PubChem]
IUPAC Name	2,3-dibromobutanal	[PubChem]
SMILES	CC(C(C=O)Br)Br	[PubChem]
InChI Key	ZYIVEANXLDDGII- UHFFFAOYSA-N	[PubChem]

## Synthesis of 2,3-Dibromobutanal

A plausible and common method for the synthesis of  $\alpha,\beta$ -dihaloaldehydes is the direct halogenation of the corresponding  $\alpha,\beta$ -unsaturated aldehyde. In the case of **2,3-Dibromobutanal**, the logical precursor would be crotonaldehyde (but-2-enal).

This protocol describes a general procedure for the bromination of an  $\alpha,\beta$ -unsaturated aldehyde.

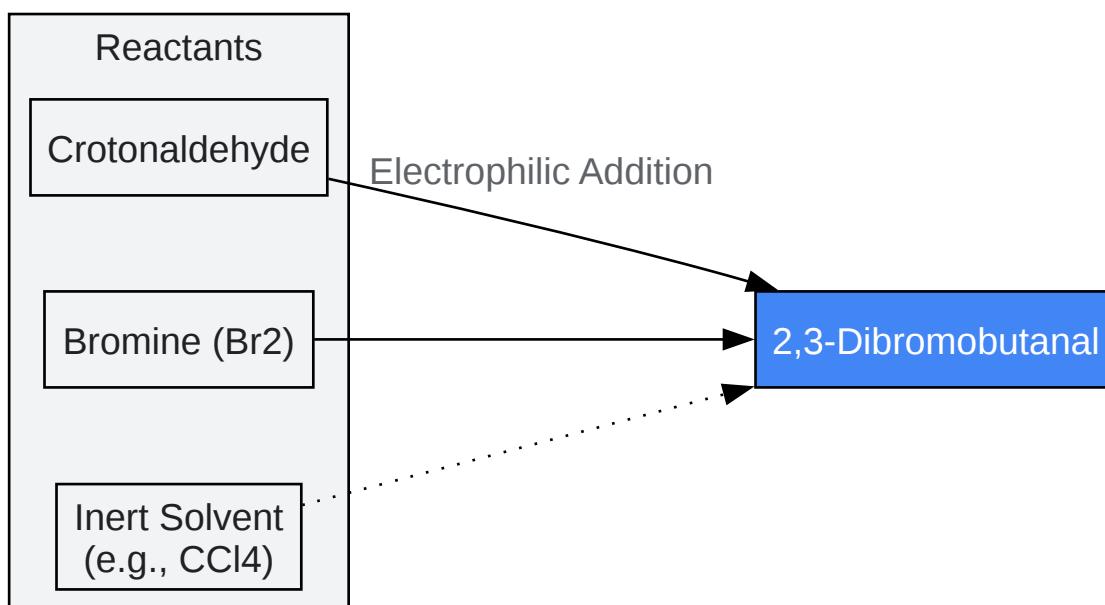
### Materials:

- Crotonaldehyde
- Bromine
- Carbon tetrachloride (or another inert solvent)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1.0 eq) in carbon tetrachloride.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred solution of crotonaldehyde. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.
- Wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted bromine and neutralize any HBr formed.
- Separate the organic layer using a separatory funnel, and then wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude **2,3-Dibromobutanal**.
- The product can be further purified by vacuum distillation.



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Caption: Synthesis of **2,3-Dibromobutanal** from Crotonaldehyde.

## Chemical Reactivity and Potential Transformations

The reactivity of **2,3-Dibromobutanal** is characterized by the aldehyde group and the two C-Br bonds.

- Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction).
- Dehydrobromination: Treatment with a base can lead to the elimination of one or two molecules of HBr to form unsaturated aldehydes or alkynes.
- Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

This hypothetical protocol outlines the selective elimination of one equivalent of HBr.

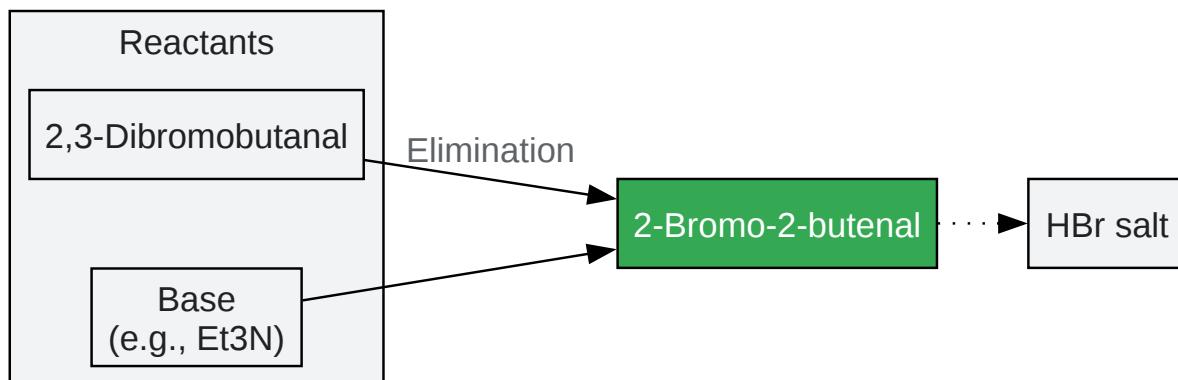
Materials:

- **2,3-Dibromobutanal**

- A mild, non-nucleophilic base (e.g., triethylamine or DBU)
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

Procedure:

- Dissolve **2,3-Dibromobutanal** (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Add the base (1.1 eq) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture and filter to remove the precipitated ammonium salt.
- Wash the filtrate with dilute HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation.



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Caption: Dehydrobromination of **2,3-Dibromobutanal**.

## Analytical Methods

The analysis of **2,3-Dibromobutanal** would likely employ standard analytical techniques for organic compounds.

Table 2: Potential Analytical Methods for **2,3-Dibromobutanal**

Method	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the aldehydic proton (CHO), the two methine protons (CHBr), and the methyl protons (CH <sub>3</sub> ). The coupling patterns would be complex due to the diastereotopic nature of the methine protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the two carbons bearing bromine, and the methyl carbon.
FT-IR	A characteristic strong absorption for the C=O stretch of the aldehyde (around 1720-1740 cm <sup>-1</sup> ), and C-Br stretching absorptions in the fingerprint region.
Mass Spectrometry	A molecular ion peak and characteristic isotopic pattern for two bromine atoms. Fragmentation would likely involve the loss of Br, HBr, and CO.
GC-MS	Gas chromatography could be used for separation and quantification, coupled with mass spectrometry for identification.

## Applications in Drug Development and Research

Currently, there is no specific information available in the scientific literature regarding the application of **2,3-Dibromobutanal** in drug development or its involvement in any signaling pathways. However, as a bifunctional molecule, it could potentially serve as a building block in organic synthesis for creating more complex molecules. The presence of two bromine atoms allows for sequential or double displacement reactions, and the aldehyde provides a handle for further functionalization. Halogenated compounds are of interest in medicinal chemistry, and small molecules like **2,3-Dibromobutanal** could be explored as fragments in fragment-based drug discovery.

## Safety and Handling

Specific toxicological data for **2,3-Dibromobutanal** are not readily available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. As an alkylating agent, it may be harmful if ingested or absorbed through the skin. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)